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molecular formula C14H17N3O B8704462 Piperazine,1-(1h-indol-5-ylcarbonyl)-4-methyl-

Piperazine,1-(1h-indol-5-ylcarbonyl)-4-methyl-

Cat. No. B8704462
M. Wt: 243.30 g/mol
InChI Key: UMBOKCRMDZGECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470830B2

Procedure details

(4-Methylpiperazin-1-yl)-[4-nitro-3-(2-pyrrolidin-1-yl-vinyl)phenyl]methanone (2.907 mmol, 1.0 gram) (obtained from step (ii)) was taken in a 25 mL, two necked round bottom flask provided with a condenser, under nitrogen atmosphere. To this THF (7 mL) was added, followed by Raney-Nickel (Ra-Ni) (0.1 gram). Hydrazine hydrate (14.54 mmol, 0.73 gram) was added to the above reaction mixture in such a way that the reaction mixture starts refluxing. The reaction mixture was further refluxed for 3 hours. After the completion of reaction, Ra-Ni was removed by filtration, THF and methanol were distilled off and the concentrate was diluted with water (20 mL), basified with 20% sodium hydroxide solution to pH: 10 and the mixture was extracted with ethyl acetate (2×30 mL). The combined ethyl acetate extracts were then washed with water (2×30 mL), brine (30 Ml) and dried over anhydrous sodium sulfate. The volatiles were removed under the reduced pressure to obtain thick syrupy mass. This thick syrupy mass was purified over silica gel column, eluent being ethyl acetate and triethylamine (0.2 to 1.0%).
Name
(4-Methylpiperazin-1-yl)-[4-nitro-3-(2-pyrrolidin-1-yl-vinyl)phenyl]methanone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([N+]([O-])=O)=[C:12]([CH:19]=[CH:20][N:21]3CCCC3)[CH:11]=2)=[O:9])[CH2:4][CH2:3]1.O.NN>[Ni].C1COCC1>[NH:21]1[C:13]2[C:12](=[CH:11][C:10]([C:8]([N:5]3[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]3)=[O:9])=[CH:15][CH:14]=2)[CH:19]=[CH:20]1 |f:1.2|

Inputs

Step One
Name
(4-Methylpiperazin-1-yl)-[4-nitro-3-(2-pyrrolidin-1-yl-vinyl)phenyl]methanone
Quantity
1 g
Type
reactant
Smiles
CN1CCN(CC1)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=CN1CCCC1
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a condenser, under nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
starts refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was removed by filtration, THF and methanol
DISTILLATION
Type
DISTILLATION
Details
were distilled off
ADDITION
Type
ADDITION
Details
the concentrate was diluted with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×30 mL)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were then washed with water (2×30 mL), brine (30 Ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under the reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain thick syrupy mass
CUSTOM
Type
CUSTOM
Details
This thick syrupy mass was purified over silica gel column, eluent

Outcomes

Product
Name
Type
Smiles
N1C=CC2=CC(=CC=C12)C(=O)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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